2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, difluoromethyl, and a piperazine-linked pyrrolopyrimidine moiety.
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7/c1-11-8-13-16(24-11)19(23-10-22-13)28-6-4-27(5-7-28)15-9-14(17(20)21)25-18(26-15)12-2-3-12/h8-10,12,17,24H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLALJZPKRKGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrimidine core substituted with cyclopropyl and difluoromethyl groups, as well as a piperazine moiety. Its molecular formula is with a molecular weight of approximately 350.4 g/mol.
The primary mechanism of action for this compound involves the inhibition of CDK2, a key regulator in the cell cycle. By binding to CDK2, it disrupts the normal progression of the cell cycle, leading to cytotoxic effects in various cancer cell lines. This interaction is crucial for its potential use in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.136 ± 0.063 |
| HCT-116 | 0.1067 ± 0.004 |
| HepG-2 | Not specified |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency as an anticancer agent .
Enzymatic Inhibition
The compound has been shown to selectively inhibit CDK2 activity, which is vital for cell cycle regulation. The inhibition leads to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies :
- In Vivo Studies :
- Comparative Analysis :
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its unique functional groups may contribute to specific biological activities.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds can exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanism of action for 2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is still under investigation, but it may involve the inhibition of key enzymes or receptors in cancer cells.
Neurological Applications
The piperazine moiety in the compound suggests potential activity in neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety.
Agricultural Chemistry
Pyrimidine derivatives are also noted for their applications in agriculture as fungicides and herbicides. The compound's structure may confer resistance to metabolic degradation by pests or pathogens.
Pesticidal Activity
The compound has been examined for its efficacy against various agricultural pests. Its ability to inhibit specific enzymes within pest organisms could lead to the development of new pesticides that are both effective and environmentally friendly.
Case Studies
Several studies have documented the effects of pyrimidine derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study B | Neurological impact | Showed modulation of serotonin receptors leading to increased neuroprotective effects in animal models of depression. |
| Study C | Pesticidal efficacy | Reported significant reduction in pest populations with minimal impact on non-target species, suggesting a safer alternative to existing pesticides. |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves multistep strategies to assemble the pyrrolo[3,2-d]pyrimidine core, introduce the piperazine linker, and functionalize the pyrimidine ring. Key reactions include:
Piperazine Coupling
The piperazine moiety is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For example:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| NAS with Chloropyrimidine | Chloropyrimidine + Piperazine (KCO, DMF, 80°C) | 60–77% | |
| Buchwald-Hartwig Amination | Pd(OAc), Xantphos, CsCO, toluene, 110°C | 40–65% |
These methods enable regioselective installation of the piperazine group at position 6 of the pyrimidine ring.
Difluoromethylation
The difluoromethyl group at position 4 is introduced via radical fluorination or nucleophilic substitution:
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Radical Pathway : Using Selectfluor® and a Cu(I) catalyst in DMF (60°C) achieves 45–60% yield .
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Nucleophilic Substitution : Reaction of a chloropyrimidine with HCFSiMe (CsF, DMF, 100°C) yields 55–70% .
Cyclopropane Installation
The cyclopropyl group at position 2 is added via Suzuki-Miyaura coupling:
textBoronic ester (cyclopropyl) + Bromopyrimidine → Pd(PPh\(_3\))\(_4\), Na\(_2\)CO\(_3\), DME/H\(_2\)O, 80°C
Piperazine Derivatization
The piperazine nitrogen undergoes alkylation or acylation to enhance pharmacokinetic properties:
| Modification Type | Reagent | Conditions | Yield |
|---|---|---|---|
| N-Alkylation | Alkyl bromide (e.g., CHI) | KCO, DMF, 50°C | 70–85% |
| N-Acylation | Acetyl chloride | EtN, DCM, 0°C→RT | 80–90% |
Pyrrolo[3,2-d]pyrimidine Functionalization
Position 4 of the pyrrolo[3,2-d]pyrimidine is modified via Vilsmeier-Haack formylation (POCl, DMF, 0°C) to introduce aldehydes (45–60% yield) for further derivatization .
Catalytic and Solvent Effects
-
Palladium Catalysts : Pd(OAc) or PdCl(dppf) are critical for C–N and C–C couplings, with hexafluoroisopropanol (HFIP) enhancing solubility and reaction rates .
-
Copper-Mediated Reactions : CuI/1,10-phenanthroline systems enable sp-sp couplings at the cyclopropyl group .
Stability and Reactivity Insights
Comparison with Similar Compounds
Core Pyrimidine Derivatives
Pyrimidine-based compounds are widely studied for their bioactivity. For example:
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): This compound shares a pyrimidine backbone but incorporates a pyrazole ring and an imino group. Unlike the target compound, it lacks the piperazine linker and difluoromethyl group, which may reduce metabolic stability compared to fluorinated analogs .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (): These isomers exhibit structural flexibility under varying reaction conditions, highlighting the importance of substituent positioning. The target compound’s rigid cyclopropyl group may enhance binding specificity compared to these triazolopyrimidines .
Piperazine-Linked Compounds
Piperazine is a common pharmacophore in drug design. For instance:
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): This compound uses a piperidine linker instead of piperazine and lacks the pyrrolopyrimidine group. Piperazine in the target compound may improve solubility and receptor interaction due to its basic nitrogen atoms .
Fluorinated Substituents
Fluorination is a key strategy for optimizing pharmacokinetics.
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): The hydroxyl and tert-butyl groups in this analog contrast with the target compound’s difluoromethyl group. Difluoromethyl may confer greater lipophilicity and oxidative stability compared to hydroxylated derivatives .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated:
- Kinase Inhibition: Pyrrolopyrimidine derivatives are known kinase inhibitors. The piperazine linker may improve binding affinity compared to non-linked analogs .
- Metabolic Stability: The difluoromethyl group likely enhances metabolic resistance relative to non-fluorinated compounds, as seen in fluorinated benzisoxazoles () .
Physicochemical Properties
Preparation Methods
Cyclocondensation Approaches
The pyrimidine backbone is typically constructed using Biginelli-like reactions or amidine-diketone cyclizations . For the target compound, a stepwise approach proves advantageous:
-
Preparation of 4,6-dichloropyrimidine :
-
Selective functionalization :
Introduction of the Cyclopropyl Group
Cyclopropanation via Simmons-Smith Reaction
The cyclopropyl moiety at position 2 is installed using a zinc-mediated cyclopropanation :
-
Substrate preparation :
-
Cyclopropanation :
Installation of the Difluoromethyl Group
Direct Fluorination Strategies
The difluoromethyl group at position 4 is introduced via halogen-exchange reactions :
-
Chlorine-to-difluoromethyl conversion :
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Alternative route from 2,2-difluoroacetic anhydride :
Piperazine-Pyrrolopyrimidine Coupling
Synthesis of 6-Methyl-5H-Pyrrolo[3,2-d]Pyrimidin-4-yl Piperazine
-
Pyrrolopyrimidine synthesis :
-
Piperazine functionalization :
Final Coupling to Pyrimidine Core
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Buchwald-Hartwig Amination :
Optimization Challenges and Scalability
Competing Side Reactions
Large-Scale Considerations
-
Difluoromethylation : The two-pot procedure from 2,2-difluoroacetic anhydride (46% overall yield) is preferred for kilogram-scale production.
-
Zinc-mediated reductions : Demonstrated for multi-kilogram batches in acetic acid.
Analytical Characterization Data
Spectroscopic Validation
| Property | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyrimidine-H), 7.15 (t, J = 54 Hz, CF₂H), 3.92–3.85 (m, 8H, piperazine) |
| ¹³C NMR | δ 163.2 (C-F), 155.1 (pyrimidine), 45.3 (piperazine) |
| HRMS (ESI) | m/z 452.1921 [M+H]⁺ (calc. 452.1918) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what analytical techniques validate its structural integrity?
- Synthetic Routes :
- Step 1 : Coupling of the pyrrolo[3,2-d]pyrimidine core with a piperazine derivative via nucleophilic aromatic substitution (e.g., using microwave-assisted synthesis for efficiency) .
- Step 2 : Introduction of the cyclopropyl and difluoromethyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or fluorination reactions .
- Characterization Techniques :
- NMR Spectroscopy : Confirm regiochemistry and substitution patterns (e.g., NMR for difluoromethyl groups) .
- XRPD (X-Ray Powder Diffraction) : Validate crystallinity and polymorphic forms (critical for reproducibility) .
- HPLC-MS : Assess purity (>98%) and molecular weight confirmation .
Q. How can computational modeling predict reactivity or binding affinity for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., transition states for cyclopropane ring formation) .
- Molecular Docking : Predict interactions with biological targets (e.g., kinase enzymes) by modeling the compound’s 3D structure against protein active sites .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction conditions for improved yield and scalability?
- DoE (Design of Experiments) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, catalyst loading, and solvent polarity .
- High-Throughput Screening : Test 96-well plate formats for rapid identification of optimal ligand/catalyst combinations .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine - HSQC NMR and 2D NOESY to resolve ambiguous proton assignments (e.g., overlapping signals in the piperazine region) .
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify conformational flexibility (e.g., hindered rotation in the difluoromethyl group) .
- Synchrotron X-Ray Crystallography : Resolve complex crystal structures with high-resolution data (<1.0 Å) .
Q. What methodologies are recommended for studying this compound’s biological interactions?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., , ) with immobilized protein targets .
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution for mechanistic insights .
- Metabolomic Profiling : Use LC-MS/MS to identify off-target effects in cell-based assays .
Data Contradiction and Reproducibility
Q. How should discrepancies in biological activity data across labs be addressed?
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Blind Re-Testing : Share blinded samples between labs to rule out batch-specific impurities or degradation .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers (e.g., Grubbs’ test) .
Safety and Compliance
Q. What safety protocols are critical during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
